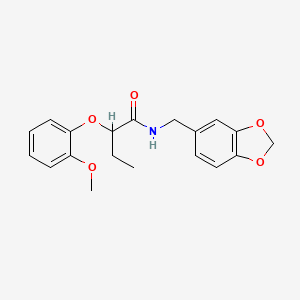
(3S)-4-(1-benzothien-5-ylcarbonyl)-3-ethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3S)-4-(1-benzothien-5-ylcarbonyl)-3-ethylmorpholine" is a synthetically versatile molecule, likely of interest for its structural uniqueness and potential for various chemical reactions and applications. The scientific literature provides insights into related compounds and methodologies that might offer a window into its synthesis and properties.
Synthesis Analysis
While specific synthesis details for "(3S)-4-(1-benzothien-5-ylcarbonyl)-3-ethylmorpholine" are not directly available, research on similar compounds offers clues. For instance, methods involving the condensation of 2-aminophenols and 4-vinylphenols under controlled conditions can yield benzomorpholine derivatives, suggesting a pathway that could be adapted for our target molecule (Dong et al., 2020).
Molecular Structure Analysis
Structural analysis of related compounds, such as those derived from benzothiazole and benzothiophene, reveals complex interactions, including hydrogen bonding and specific conformational arrangements. For example, studies on ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate show how molecular structure influences physical properties and reactivity (Boughaleb et al., 2011).
Chemical Reactions and Properties
Chemical reactions of benzothiophene derivatives are versatile, involving heterocyclodehydration processes that can be catalyzed by palladium or radical initiators to create a wide range of functionalized structures. This flexibility suggests potential pathways for the functionalization of "(3S)-4-(1-benzothien-5-ylcarbonyl)-3-ethylmorpholine" (Journal of organic chemistry, 2011).
Physical Properties Analysis
The physical properties of benzothiophene derivatives can vary significantly based on their specific molecular structure. For example, the crystallographic study of related compounds can reveal details such as molecular packing, hydrogen bonding patterns, and crystal stability, which are essential for understanding the physical behavior of these molecules (Acta Crystallographica Section E, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione : This study presents the synthesis of a 3-benzylmorpholine-2,5-dione monomer from the natural amino acid L-phenylalanine. The synthesized monomer was used in ring-opening polymerization to produce poly(ester amide) homopolymers, suggesting potential applications in drug delivery systems due to the hydrophobic nature of aromatic moieties in the polymer structure (Göppert et al., 2022).
Chemosensors for Metal Ions
- Rhodamine-based "Off-On" Chemosensors for Fe3+ Imaging : Research developed rhodamine-based probes for "off-on" sensing of Fe(3+) ions in living cells, highlighting the application of organic compounds in creating sensitive and selective sensors for metal ions (Yang et al., 2012).
Catalytic Applications
- Tetrasubstituted Nine-Atom Germanium Deltahedral Clusters : This study involved the synthesis of tetrasubstituted germanium clusters with potential applications in catalysis, demonstrating the role of organometallic compounds in developing new materials with unique electronic and structural properties (Li & Sevov, 2014).
Propiedades
IUPAC Name |
1-benzothiophen-5-yl-[(3S)-3-ethylmorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-13-10-18-7-6-16(13)15(17)12-3-4-14-11(9-12)5-8-19-14/h3-5,8-9,13H,2,6-7,10H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDNGLJUTHZHFC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COCCN1C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-(1-benzothien-5-ylcarbonyl)-3-ethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)


![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)
